molecular formula C26H25N5O2S B11479541 N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B11479541
M. Wt: 471.6 g/mol
InChI Key: JNLQKLGKWHTJML-UHFFFAOYSA-N
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Description

N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a pyrrole and imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrole and imidazole intermediates, followed by their coupling under specific reaction conditions. Common reagents might include benzyl bromide, cyanide sources, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents could modify the cyano or imidazole groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to proteins or enzymes, modulating their activity through various pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrole-imidazole derivatives, such as:

  • N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE analogs with different substituents.
  • Other heterocyclic compounds with similar structural motifs.

Uniqueness

The uniqueness of N-(5-BENZYL-3-CYANO-4-METHYL-1H-PYRROL-2-YL)-2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-16-21(14-27)25(29-22(16)12-18-6-4-3-5-7-18)31-24(33)15-34-26-28-17(2)23(30-26)13-19-8-10-20(32)11-9-19/h3-11,29,32H,12-13,15H2,1-2H3,(H,28,30)(H,31,33)

InChI Key

JNLQKLGKWHTJML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)CC3=CC=C(C=C3)O)CC4=CC=CC=C4

Origin of Product

United States

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